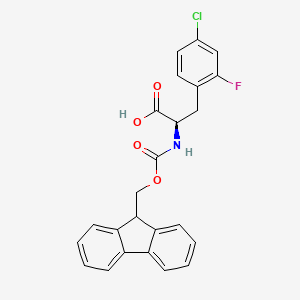

Fmoc-D-2-Fluoro-4-chlorophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

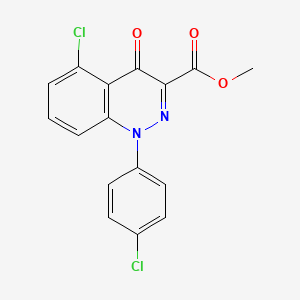

Fmoc-D-2-Fluoro-4-chlorophenylalanine is a phenylalanine derivative . Its IUPAC name is (2R)-3-(4-chloro-2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 439.87 .

Molecular Structure Analysis

The InChI code for Fmoc-D-2-Fluoro-4-chlorophenylalanine is 1S/C24H19ClFNO4/c25-15-10-9-14 (21 (26)12-15)11-22 (23 (28)29)27-24 (30)31-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-10,12,20,22H,11,13H2, (H,27,30) (H,28,29)/t22-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-D-2-Fluoro-4-chlorophenylalanine is a solid at room temperature .Aplicaciones Científicas De Investigación

Peptide Synthesis and Biochemical Probes

Fmoc (9-fluorenylmethyloxycarbonyl) amino acids, including Fmoc-D-2-Fluoro-4-chlorophenylalanine, are integral in solid phase peptide synthesis (SPPS), providing a means to protect the amino group during peptide chain assembly. Fields and Noble (2009) highlighted that Fmoc amino acids have been crucial in advancing SPPS through various solid supports, linkages, and side chain protecting groups, enabling the synthesis of biologically active peptides and small proteins under versatile conditions (Fields & Noble, 2009).

Self-Assembly and Material Science

Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly properties, attributed to the hydrophobicity and aromaticity of the Fmoc group. Tao et al. (2016) reviewed the self-organization of Fmoc-modified molecules, noting their significant potential in applications such as bio-templating, drug delivery, and the development of therapeutic materials due to their inherent self-assembly features (Tao et al., 2016).

Biomedical Applications

The antibacterial and anti-inflammatory applications of Fmoc-decorated self-assembling peptides represent a promising area of research. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine, highlighting their potential in the development of resin-based composites for biomedical applications (Schnaider et al., 2019).

Optical Property Modulation

The self-assembly of Fmoc-modified compounds can influence their optical properties, a phenomenon explored by Tao et al. (2015). They found that pH-dependent self-assembly of Fmoc-5-aminopentanoic acid resulted in materials with modifiable optical properties, offering insights into the design of novel photonic materials (Tao et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-2-Fluoro-4-chlorophe | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxypropyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylic acid](/img/structure/B2979272.png)

![Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate](/img/structure/B2979276.png)

![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)

![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)